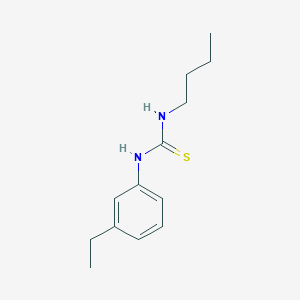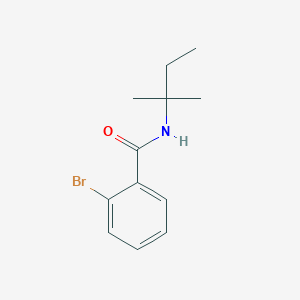![molecular formula C15H19ClN2O3 B7469197 1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B7469197.png)
1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is also known as CAPME, and its chemical formula is C18H22ClN2O3. CAPME belongs to the class of ketones and is synthesized through a specific method.
Mechanism of Action
CAPME acts as an inhibitor of the dopamine transporter by binding to its active site. This binding prevents dopamine from being reabsorbed into the presynaptic neuron, leading to an increase in dopamine concentration in the synaptic cleft. This increase in dopamine concentration can have various effects on neuronal activity and behavior.
Biochemical and Physiological Effects:
CAPME has been shown to have various biochemical and physiological effects. It has been found to increase extracellular dopamine levels in the brain, leading to enhanced dopamine signaling. This increase in dopamine signaling can have effects on various physiological processes, including mood, motivation, and reward.
Advantages and Limitations for Lab Experiments
CAPME has several advantages for use in lab experiments. It is a selective and potent inhibitor of the dopamine transporter, making it a useful tool for studying the role of dopamine in various physiological and pathological conditions. However, one limitation of CAPME is that it can be toxic at high concentrations, which can limit its use in some experiments.
Future Directions
There are several future directions for the use of CAPME in scientific research. One potential application is in the study of addiction and substance abuse. CAPME's ability to inhibit the dopamine transporter could be useful in understanding the role of dopamine in addiction and developing new treatments for substance abuse. Another potential direction is in the study of Parkinson's disease, a neurological disorder characterized by a loss of dopamine-producing neurons. CAPME could be used to study the role of dopamine in Parkinson's disease and develop new treatments for this condition.
Conclusion:
In conclusion, 1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone, or CAPME, is a chemical compound that has potential applications in scientific research. Its ability to selectively and potently inhibit the dopamine transporter makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions. Future research directions for CAPME include studying addiction and substance abuse and developing new treatments for Parkinson's disease.
Synthesis Methods
The synthesis of CAPME involves the reaction of 2-chloroacetyl chloride with piperazine, followed by the reaction of the resulting product with 2-methylphenol. The final product is obtained through purification and crystallization. This method is considered efficient and yields a high-quality product.
Scientific Research Applications
CAPME has potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit selective and potent inhibition of the dopamine transporter, which is a protein responsible for the reuptake of dopamine in the brain. This property of CAPME makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions.
properties
IUPAC Name |
1-[4-(2-chloroacetyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c1-12-4-2-3-5-13(12)21-11-15(20)18-8-6-17(7-9-18)14(19)10-16/h2-5H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFPNCCQDFCGLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7469118.png)

![N-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B7469136.png)



![N-[4-[(2-methylprop-2-enylamino)methyl]phenyl]acetamide](/img/structure/B7469156.png)
![3-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]propanoic acid](/img/structure/B7469162.png)
![2-Imidazol-1-yl-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B7469171.png)



![4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7469202.png)
